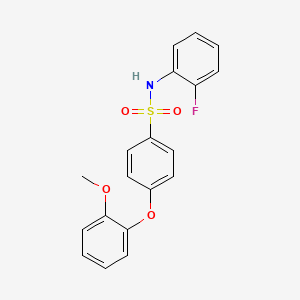

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S/c1-24-18-8-4-5-9-19(18)25-14-10-12-15(13-11-14)26(22,23)21-17-7-3-2-6-16(17)20/h2-13,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBXDXDASRCMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Nitration and Reduction: The initial step involves the nitration of 2-fluorophenyl benzene to introduce a nitro group, followed by reduction to form the corresponding amine.

Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Etherification: The final step involves the etherification of the sulfonamide with 2-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 2-fluorophenyl-4-(2-hydroxyphenoxy)benzene-1-sulfonamide.

Reduction: Formation of N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by case studies and data tables.

Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 335.37 g/mol

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research indicates that sulfonamide derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Enzyme Inhibition

Sulfonamides are known to inhibit certain enzymes, making them valuable in the design of enzyme inhibitors.

Case Study: Carbonic Anhydrase Inhibition

A derivative of this compound was tested for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The results showed promising inhibition rates, indicating potential therapeutic uses in conditions like glaucoma and edema .

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials, including polymers and coatings.

Case Study: Polymer Development

In material science, sulfonamide-based compounds have been utilized to create novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices improves their performance characteristics significantly .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The fluorophenyl and methoxyphenoxy groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of sulfonamides are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Comparative Findings

Fluorine Positioning :

- The 2-fluorophenyl group in the target compound may offer distinct electronic effects compared to 4-fluorophenyl analogs (e.g., in ). Fluorine at the ortho position can sterically hinder interactions but improve target specificity .

Methoxyphenoxy vs. Trifluoromethoxy: The 2-methoxyphenoxy group likely improves solubility compared to trifluoromethoxy () but may reduce metabolic stability due to oxidative susceptibility .

Heterocyclic Additions :

- Compounds with pyrimidine or thiazole rings (e.g., Dabrafenib) exhibit stronger kinase inhibition, whereas the target compound’s simpler structure may favor broader enzyme interactions .

Biological Activity: The dual sulfonamide in shows higher enzyme inhibition potency, but the target compound’s methoxyphenoxy group could mimic natural ligands (e.g., in Bosentan’s endothelin receptor binding) .

Research Findings and Data Tables

Physicochemical Properties (Hypothetical Projections)

| Property | Target Compound | 4-fluoro-N-[4-(4-fluorobenzenesulfonamido)cyclohexyl]benzene-1-sulfonamide | Bosentan Monohydrate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~375 | ~474 | ~551 |

| LogP | ~3.2 | ~2.8 | ~4.1 |

| Solubility (mg/mL) | ~0.15 | ~0.08 | ~0.05 |

| Metabolic Stability (t1/2) | Moderate | High | Low |

Note: Data inferred from structural analogs in .

Biological Activity

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a distinctive structure that combines a fluorophenyl moiety with a methoxyphenoxy group, which may enhance its pharmacological properties and efficacy in various biological contexts.

Structural Formula

The compound can be represented by the following structural formula:

- IUPAC Name : N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide

- Molecular Formula : CHFNOS

- Molecular Weight : 357.39 g/mol

Synthesis

The synthesis typically involves:

- Nitration and Reduction : Nitration of 2-fluorophenyl benzene followed by reduction to form the amine.

- Sulfonation : Introduction of the sulfonamide group using chlorosulfonic acid.

- Etherification : Reaction with 2-methoxyphenol under basic conditions to yield the target compound.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity or blocking receptor binding. The presence of fluorine and methoxy groups may enhance binding affinity and specificity, potentially leading to improved biological effects.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, and this compound is no exception. Preliminary studies suggest it may exhibit activity against various bacterial strains, including resistant strains. The mechanism appears to differ from traditional antibiotics, potentially offering a novel approach to combating resistant infections.

Case Studies

Research has highlighted several case studies involving similar sulfonamide compounds:

- Antidiabetic Effects : A related compound demonstrated improved oral glucose tolerance in diabetic models by modulating insulin signaling pathways (e.g., IRS 1-2, PI3K) .

- Antimicrobial Activity : Compounds with similar structures have shown significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

- In Vitro Studies : In vitro assessments have indicated that structural modifications can lead to enhanced selectivity and potency against specific protein targets, such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC Value | Notes |

|---|---|---|---|

| N-(2-chlorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide | Moderate Antimicrobial | 5 µM | Similar structure; less potent |

| N-(2-bromophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide | High Antimicrobial | 3 µM | Enhanced activity due to bromine |

| N-(2-methylphenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide | Low Antimicrobial | 10 µM | Reduced efficacy compared to fluorinated analog |

Q & A

Q. What are the critical structural features of N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide that influence its biological activity?

The compound’s activity is modulated by two key substituents:

- Fluorine atom on the 2-fluorophenyl group enhances electronegativity, improving binding affinity to hydrophobic pockets in target proteins.

- Methoxyphenoxy group increases solubility and stabilizes π-π stacking interactions with aromatic residues in receptors.

These features are consistent with structure-activity relationship (SAR) studies of analogous sulfonamides, where electron-withdrawing and solubility-enhancing groups optimize pharmacological profiles .

Q. What synthetic strategies are employed for constructing the sulfonamide core in this compound?

A multi-step approach is typically used:

Sulfonylation : Reacting a benzene sulfonyl chloride with a primary amine (e.g., 2-fluoroaniline) to form the sulfonamide backbone.

Ether coupling : Introducing the 2-methoxyphenoxy group via nucleophilic aromatic substitution or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Recrystallization or column chromatography to isolate the final product.

Critical parameters include reaction temperature (60–80°C) and stoichiometric control to minimize side products .

Q. Which analytical methods are recommended for confirming the compound’s purity and identity?

- Ultra-High-Performance Liquid Chromatography (UHPLC) : Utilize a C18 column with gradient elution (methanol/water + 0.1% acetic acid) for separation. Detection limits ≤0.1 µg/mL ensure sensitivity for trace impurities .

- NMR Spectroscopy : and NMR validate structural integrity, with characteristic signals for fluorine (δ 110–125 ppm in -NMR) and methoxy groups (δ 3.8–4.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between the fluorophenyl and methoxyphenoxy moieties?

- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, which reduce activation energy.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the phenoxide ion.

- Temperature control : Maintain 70–90°C to balance reaction rate and decomposition risks.

Post-reaction UHPLC monitoring (as in Bosentan synthesis) ensures real-time yield assessment .

Q. How should researchers resolve discrepancies in receptor selectivity data during biological assays?

- Competitive binding assays : Compare IC₅₀ values against structurally similar compounds (e.g., Bosentan analogs) to identify off-target interactions.

- Molecular docking : Use software like AutoDock to model interactions with receptors (e.g., endothelin or TRP channels). Adjust docking parameters (e.g., grid size, flexibility) to account for conformational changes .

Q. What methodologies address metabolic instability observed in in vitro studies?

- Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS to identify degradation pathways.

- Structural modification : Introduce electron-donating groups (e.g., methyl) to the phenyl ring to reduce oxidative metabolism. Comparative studies with fluorinated analogs (e.g., ) guide rational design .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., endothelin receptors) and assess activity loss.

- Pathway analysis : Perform transcriptomic profiling (RNA-seq) to identify downstream genes regulated by the compound. Cross-reference with databases like KEGG for pathway enrichment .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are suitable for reconciling conflicting cytotoxicity data across cell lines?

- Multivariate analysis : Apply principal component analysis (PCA) to differentiate cell line-specific responses.

- Dose-response normalization : Use Hill equation modeling to account for variations in cell viability assay protocols.

Reference analogous studies (e.g., ) to contextualize outlier results .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain between the sulfonamide and methoxyphenoxy groups.

- Comparative analysis : Overlay structures with related sulfonamides (e.g., ) to identify conformational outliers. Software like Mercury (CCDC) aids in visualizing packing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.